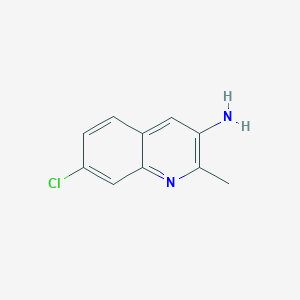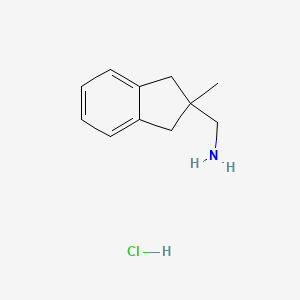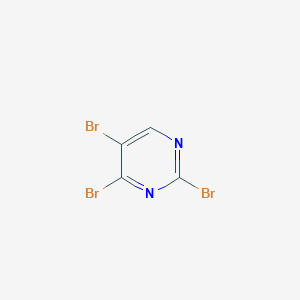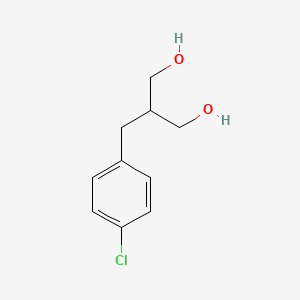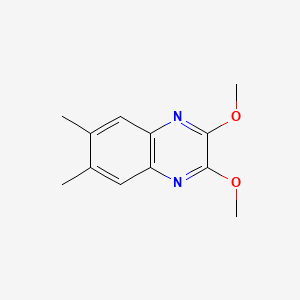
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide
Vue d'ensemble
Description
N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTF is a heterocyclic compound that contains a quinoline ring system, which is known for its biological activity.
Mécanisme D'action
The mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is not well understood. However, it has been proposed that n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide may exert its biological activity through the inhibition of enzymes involved in various biological pathways. For example, n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to reduce the growth of bacterial colonies and inhibit the formation of biofilms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, the use of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is not well understood, which can make it difficult to optimize its biological activity.
Orientations Futures
There are several future directions for the study of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide. One potential direction is the development of new derivatives of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide with improved solubility and biological activity. Another direction is the study of the mechanism of action of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide, which could lead to the development of new drugs that target specific biological pathways. Additionally, the use of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide in combination with other drugs could lead to the development of new treatment strategies for various diseases. Overall, the study of n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has the potential to lead to the development of new drugs that could have a significant impact on human health.
Applications De Recherche Scientifique
N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-4-11(13-6-15)9-5-8(12)2-3-10(9)14-7/h2-3,5-7,11,14H,4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXDVASSVZLSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1)C=CC(=C2)Br)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)
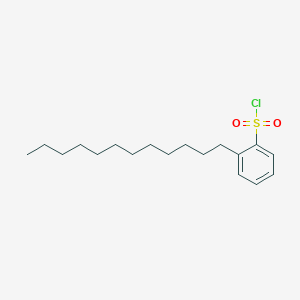
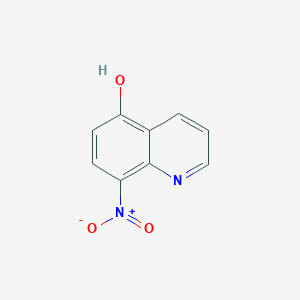
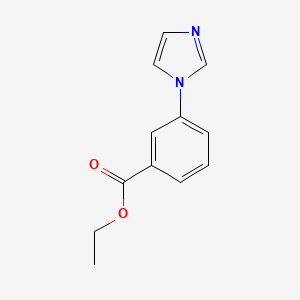
![5,5'-Dinaphthalen-2-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3230265.png)
